![molecular formula C15H15N3O2 B14167632 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol CAS No. 714252-85-4](/img/structure/B14167632.png)
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of arylamidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . The quinoline core can be introduced through various cyclization reactions involving suitable starting materials such as anilines and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties.
化学反应分析
Types of Reactions
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxadiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
714252-85-4 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-7-9(2)5-6-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19) |
InChI 键 |
GONRUOFULDRYGD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
溶解度 |
15 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
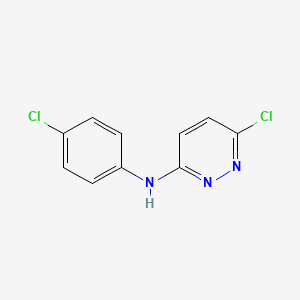
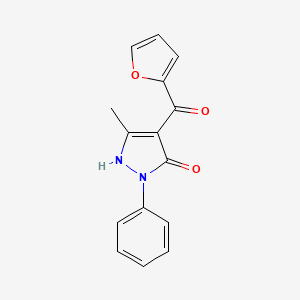

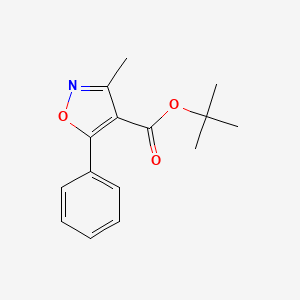
![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)

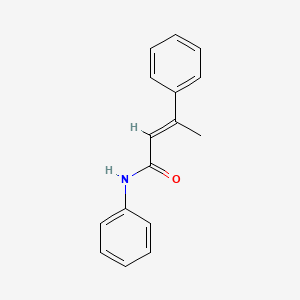
![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

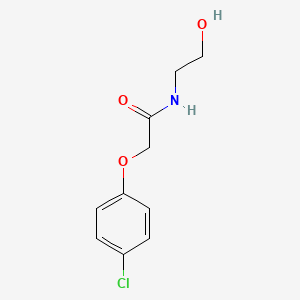
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
